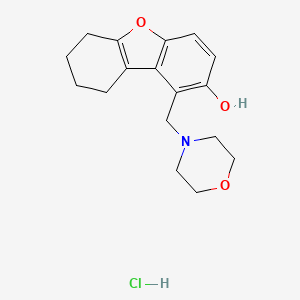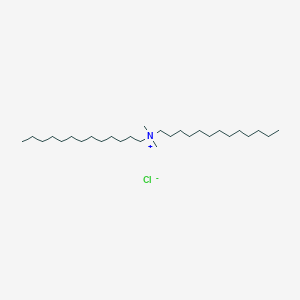
Ditridecyldimonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyldimonium chloride is a quaternary ammonium compound widely used in various industries, particularly in cosmetics and personal care products. It is known for its antistatic, hair conditioning, and surfactant properties . This compound contains tridecyl alcohol as its alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .
Méthodes De Préparation
Ditridecyldimonium chloride can be synthesized through the reaction of tridecyl alcohol with dimethylamine and hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt . Industrial production methods often involve the use of alcohol solvents and catalysts to optimize the reaction conditions and improve yield .
Analyse Des Réactions Chimiques
Ditridecyldimonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ditridecyldimonium chloride has numerous scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Mécanisme D'action
The mechanism of action of ditridecyldimonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayer of microbial cell membranes, leading to membrane disruption and cell lysis . This action makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Ditridecyldimonium chloride is similar to other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. it is unique in its specific alkyl chain length and the presence of tridecyl alcohol, which imparts distinct properties such as enhanced conditioning effects in hair care products .
Similar compounds include:
Didecyldimethylammonium chloride: Known for its antimicrobial properties and used in disinfectants.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Dimethyldioctadecylammonium chloride: Used in similar applications but with longer alkyl chains.
Propriétés
Numéro CAS |
41123-49-3 |
|---|---|
Formule moléculaire |
C28H60ClN |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
dimethyl-di(tridecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29(3,4)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NHBNDLXRJHYQBP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


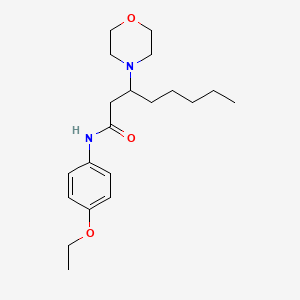
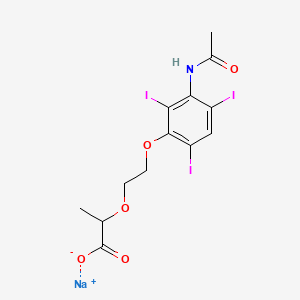
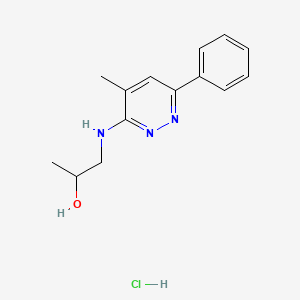
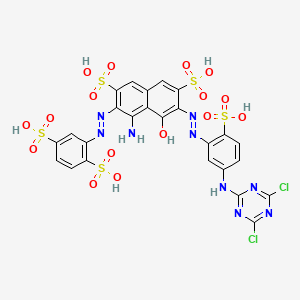
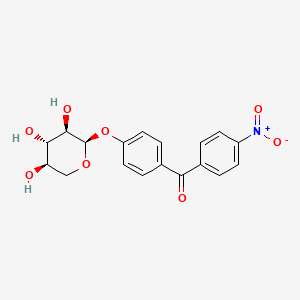
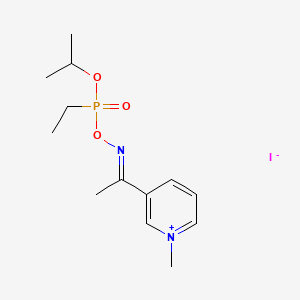
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
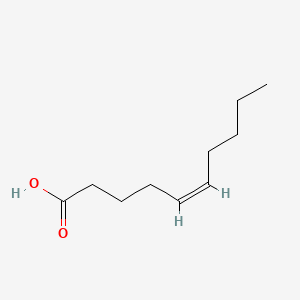
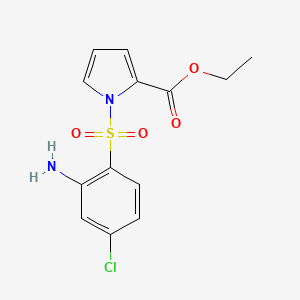
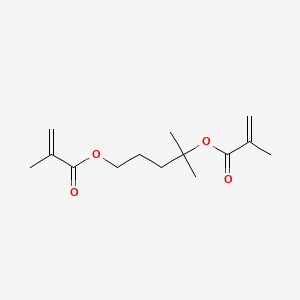
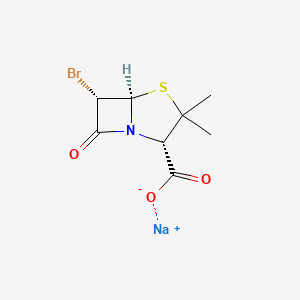
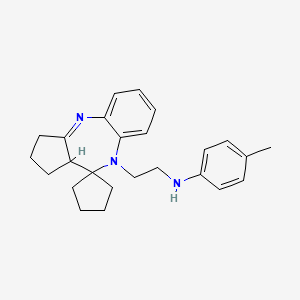
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
